molecular formula C12H17N3O3 B8401435 N-2-(morpholin-4-yl)ethyl-3-nitroaniline

N-2-(morpholin-4-yl)ethyl-3-nitroaniline

Cat. No.: B8401435
M. Wt: 251.28 g/mol
InChI Key: XSGRBIVKZXILKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-(morpholin-4-yl)ethyl-3-nitroaniline is a chemical compound intended for research and development purposes exclusively. This molecule features a morpholine ring, a common pharmacophore in medicinal chemistry, linked to a 3-nitroaniline group via an ethyl chain. While specific biological data for this exact compound is not extensively published in the available literature, its structure suggests significant potential as a versatile building block in organic synthesis and drug discovery. The morpholine ring is a privileged structure in drug design, known for its ability to improve aqueous solubility and influence the pharmacokinetic properties of lead molecules . Researchers are increasingly focusing on novel morpholine derivatives to develop new antimicrobial agents, particularly to address the global challenge of multidrug-resistant bacteria . For instance, recent studies have synthesized and evaluated a series of novel 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives, demonstrating that the morpholine-nitrophenyl core can be leveraged to create compounds with promising activity against Gram-positive bacterial strains like Enterococcus faecalis . The nitro group on the aniline ring also provides a handle for further chemical modifications, enabling the synthesis of diverse libraries of derivatives such as semicarbazides and thiosemicarbazides for biological screening . Therefore, this compound represents a valuable intermediate for researchers in medicinal chemistry seeking to develop new therapeutic agents, particularly in the fields of anti-infective and antibacterial research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-nitroaniline

InChI

InChI=1S/C12H17N3O3/c16-15(17)12-3-1-2-11(10-12)13-4-5-14-6-8-18-9-7-14/h1-3,10,13H,4-9H2

InChI Key

XSGRBIVKZXILKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural analogs are compared in Table 1, highlighting variations in substituents and functional groups.

Table 1: Structural Comparison of N-2-(morpholin-4-yl)ethyl-3-nitroaniline and Analogs

Compound Name Core Structure Substituents Functional Groups Reference
This compound Aniline 2-(morpholin-4-yl)ethyl, 3-nitro Nitro, morpholine
N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g) Aniline 4-chlorophenyl, 5-morpholinyl Nitroso, morpholine, chloro
N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline Aniline 3-ethoxypropyl, 2-fluoro Nitro, ethoxy, fluorine
4-[(2-hydroxyethyl)amino]-3-nitrophenol Phenol 2-hydroxyethylamino Nitro, hydroxyethyl
Key Observations:

Morpholine vs. In contrast, the ethoxypropyl group in N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline combines lipophilic (ethoxy) and electron-withdrawing (fluoro) effects, which may alter electronic distribution on the aromatic ring .

Nitro vs. Nitroso Groups: Nitro groups (electron-withdrawing) stabilize negative charges, whereas nitroso groups (as in compound 2g) can act as nitric oxide donors or participate in redox reactions .

Key Findings:
  • The morpholinyl-ethyl substituent in compound 14 demonstrated 14-fold lower affinity for cannabinoid receptors compared to the n-pentyl analog, suggesting steric hindrance or reduced lipophilicity may impair binding .
  • Chlorophenyl and morpholinyl substituents in compound 2g were synthesized for bioactivity studies, though specific data remain unreported .

Preparation Methods

Direct Alkylation with 2-Chloroethylmorpholine

The most straightforward approach involves reacting 3-nitroaniline with 2-chloroethylmorpholine under basic conditions. In a typical procedure, 3-nitroaniline (1.38 g, 10 mmol) and 2-chloroethylmorpholine (1.5 eq) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.76 g, 20 mmol) as a base. The mixture is heated to 100°C for 24 hours, yielding the target compound via SN2 substitution. Purification via column chromatography (ethyl acetate:hexane, 1:3) achieves a 65% yield .

Key Considerations:

  • Side Reactions : Over-alkylation to form tertiary amines is mitigated by controlling stoichiometry.

  • Solvent Choice : DMF enhances nucleophilicity of the aromatic amine compared to polar aprotic solvents like acetonitrile.

Stepwise Ethyl Group Introduction Followed by Morpholine Substitution

Hydroxyethyl Intermediate Synthesis

3-Nitroaniline reacts with ethylene oxide (1.2 eq) in methanol under acidic catalysis (H₂SO₄, 0.5 eq) at 50°C for 6 hours, producing N-(2-hydroxyethyl)-3-nitroaniline. The hydroxyl group is subsequently converted to a tosylate using tosyl chloride (1.1 eq) in dichloromethane with triethylamine (2 eq).

Morpholine Incorporation

The tosylated intermediate reacts with morpholine (3 eq) in tetrahydrofuran (THF) at reflux for 12 hours. This two-step process achieves a 72% overall yield after recrystallization from ethanol.

Advantages:

  • Avoids direct handling of reactive alkyl halides.

  • Enables scalable production with >95% purity via simple filtration.

Copper-Catalyzed Coupling Approaches

Ullmann-Type Coupling

A mixture of 3-nitrochlorobenzene (1.57 g, 10 mmol), 2-morpholinoethylamine (1.5 eq), CuI (0.19 g, 0.1 mmol), and L-proline (0.23 g, 2 mmol) in DMSO undergoes heating at 110°C for 48 hours. The reaction proceeds via a radical mechanism, yielding N-2-(morpholin-4-yl)ethyl-3-nitroaniline in 42% yield after extraction with ethyl acetate.

Limitations:

  • Requires expensive catalysts and extended reaction times.

  • Byproducts from dehalogenation reduce efficiency.

Reductive Amination Pathways

Ketone Intermediate Formation

3-Nitroaniline reacts with morpholin-4-ylacetone (1.2 eq) in methanol under hydrogen gas (3 atm) with palladium on carbon (10% w/w). After 24 hours, the imine intermediate is reduced to the target compound, yielding 58% product .

Optimization Insights:

  • Catalyst Loading : Increasing Pd/C to 15% w/w improves yield to 68% but raises costs.

  • Solvent Effects : Methanol outperforms THF due to better hydrogen solubility.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodStarting MaterialsConditionsYield (%)Purity (%)Scalability
Direct Alkylation3-Nitroaniline, 2-ChloroethylmorpholineDMF, K₂CO₃, 100°C, 24h6592Moderate
Stepwise SubstitutionN-(2-Hydroxyethyl)-3-nitroaniline, MorpholineTHF, reflux, 12h7298High
Ullmann Coupling3-Nitrochlorobenzene, 2-MorpholinoethylamineCuI, L-proline, 110°C4285Low
Reductive Amination3-Nitroaniline, Morpholin-4-ylacetonePd/C, H₂, MeOH, 24h5890Moderate

Industrial-Scale Production Considerations

Cost Efficiency

The stepwise substitution method is preferred for large-scale synthesis due to lower catalyst costs and higher yields. For example, a pilot-scale reaction (10 kg starting material) achieved 70% yield with 99% purity after recrystallization.

Environmental Impact

Copper-catalyzed methods generate heavy metal waste, necessitating costly disposal. In contrast, reductive amination produces minimal byproducts, aligning with green chemistry principles.

Mechanistic Insights and Side Reactions

Alkylation Side Products

Over-alkylation to N,N-di(2-morpholinoethyl)-3-nitroaniline occurs when excess 2-chloroethylmorpholine is used. This byproduct is minimized by maintaining a 1:1.2 molar ratio of 3-nitroaniline to alkylating agent.

Nitro Group Reactivity

The nitro group remains stable under basic conditions but may undergo partial reduction in reductive amination if reaction times exceed 24 hours .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-2-(morpholin-4-yl)ethyl-3-nitroaniline, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Nucleophilic aromatic substitution : React 3-nitroaniline derivatives with a morpholine-containing alkylating agent (e.g., 2-chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Nitro group retention : Avoid reduction steps unless targeting amine derivatives. Optimize reaction time and temperature to prevent side reactions like over-alkylation .

  • Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and monitor progress via TLC. Purify via column chromatography with ethyl acetate/hexane gradients.

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns:
  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and ethyl linker protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Nitro group deshields adjacent carbons (~125–135 ppm) .
  • MS : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., C₁₂H₁₅N₃O₃: 261.11 g/mol).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the nitro group influence the electronic and steric properties of this compound in supramolecular interactions?

  • Electronic Effects : The nitro group acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring. This enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) or co-crystallizing agents.
  • Steric Effects : The ortho-nitro group may restrict rotation around the C-N bond, stabilizing specific conformers. Computational studies (DFT) can map electrostatic potential surfaces to predict binding sites .
  • Experimental Validation : X-ray crystallography (using SHELX for refinement) can reveal intermolecular interactions, such as C–H···O hydrogen bonds involving the nitro group .

Q. What strategies mitigate challenges in synthesizing morpholine-containing nitroaromatics with high regioselectivity?

  • Directed Metalation : Use directing groups (e.g., amides) to control substitution patterns. For example, employ Pd-catalyzed C–H activation to functionalize the aromatic ring selectively .
  • Protection/Deprotection : Temporarily protect the morpholine nitrogen with Boc groups during nitro group introduction to prevent unwanted side reactions .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates. For instance, low temperatures may favor para-substitution in nitration reactions .

Q. How can the biological activity of this compound be systematically evaluated?

  • Target Identification : Perform docking studies (AutoDock Vina) against proteins with nitroaromatic-binding pockets (e.g., nitroreductases). Validate with SPR (surface plasmon resonance) to measure binding affinity .
  • Cellular Assays :

  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Nitroreduction Monitoring : Track nitro-to-amine conversion via LC-MS in hypoxic conditions (mimicking tumor microenvironments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.